N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide is a compound that features a benzimidazole moiety, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
Compounds containing the 1h-benzo[d]imidazol-2-yl moiety have been known to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s worth noting that compounds containing the 1h-benzo[d]imidazol-2-yl moiety have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Compounds containing the 1h-benzo[d]imidazol-2-yl moiety have been reported to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Compounds containing the 1h-benzo[d]imidazol-2-yl moiety have been reported to exhibit a broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide typically involves the condensation of 2-aminobenzimidazole with 2-bromo-3,4-dimethylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2) under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide
- 2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide
- 2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzimidazole ring, which can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-14-11-12-16(13-15(14)2)22(26)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQHZQZWLZAVKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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